{(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a pyrrolidine ring, which is a common structural motif in many biologically active molecules. The presence of the benzyloxycarbonyl group adds to its versatility in synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a dihaloalkane.
Introduction of the Benzyloxycarbonyl Group: This step involves the protection of the amine group using benzyloxycarbonyl chloride in the presence of a base such as triethylamine.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can target the pyrrolidine ring or the benzyloxycarbonyl group, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyloxycarbonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
Oxidation: Carboxylic acids
Reduction: Amines and alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry
The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.
Biology
In biological research, the compound can be used to study enzyme-substrate interactions due to its structural similarity to natural substrates.
Medicine
Industry
In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid involves its interaction with specific molecular targets such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, while the pyrrolidine ring can participate in various binding interactions.
Comparison with Similar Compounds
Similar Compounds
- **(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-propionic acid
- **(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-butyric acid
Uniqueness
The uniqueness of {(S)-2-[(Benzyloxycarbonyl-methyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid lies in its specific combination of functional groups, which provides a balance of reactivity and stability. This makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-[(2S)-2-[[methyl(phenylmethoxycarbonyl)amino]methyl]pyrrolidin-1-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O4/c1-17(10-14-8-5-9-18(14)11-15(19)20)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12H2,1H3,(H,19,20)/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTLOXENQPUGZCG-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C[C@@H]1CCCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.